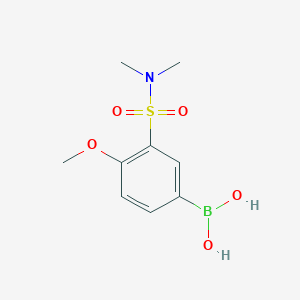

(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid

Descripción general

Descripción

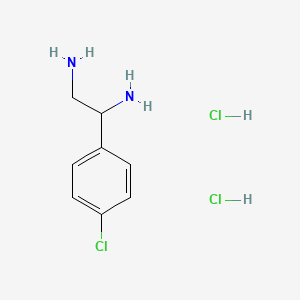

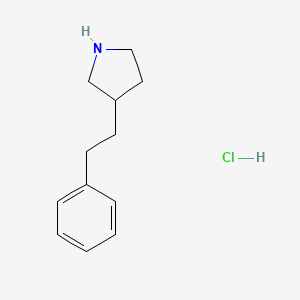

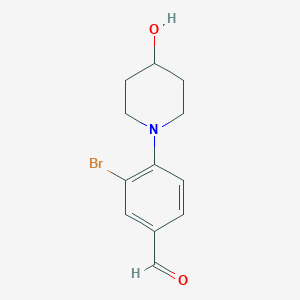

“(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H12BNO4S . It has a molecular weight of 229.06 g/mol . This compound is typically stored in an inert atmosphere at room temperature .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics . The preparation of compounds with this chemical group is relatively simple and well known .

Molecular Structure Analysis

The molecular structure of “(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid” is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylsulfamoyl group . The InChI representation of the molecule is InChI=1S/C8H12BNO4S/c1-10(2)15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3 .

Chemical Reactions Analysis

Boronic acids, including “(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid”, are known to form reversible covalent bonds with Lewis bases . This property has been exploited in the design of drugs and other bioactive compounds .

Physical And Chemical Properties Analysis

“(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid” is a solid compound . It has a molecular weight of 229.07 g/mol and a molecular formula of C8H12BNO4S . The compound has two hydrogen bond donors and five hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

Suzuki-Miyaura Cross-Coupling Reactions

This compound is pivotal in the Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. The boronic acid moiety reacts with halide-containing compounds in the presence of a palladium catalyst, creating biaryl structures that are foundational in many pharmaceuticals and organic materials .

Catalysts in Organic Synthesis

Due to its Lewis acidity, (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid can act as a catalyst in various organic transformations. This includes the facilitation of regioselective functionalization of diols and carbohydrates, as well as epoxide ring-opening reactions .

Development of Optoelectronic Materials

Organoboron compounds are integral in the development of optoelectronic materials due to their ability to coordinate with different molecules, altering their electronic properties. This particular boronic acid could be used to synthesize materials for light-emitting diodes (LEDs) and photovoltaic cells .

Medicinal Chemistry

In medicinal chemistry, boronic acids are used to create new pharmaceuticals. Their unique reactivity allows for the construction of complex molecules that can interact with biological systems in specific ways, potentially leading to new treatments for various diseases .

Polymer Science

The boronic acid group can be used to create novel polymers with unique properties. It can form reversible covalent bonds with diols, which can lead to the development of self-healing materials or responsive polymer systems .

Bioconjugation and Labeling

This compound can be used in bioconjugation techniques to attach biomolecules to various surfaces or other molecules. The boronic acid group forms stable complexes with sugars, which is useful in the labeling and detection of glycoproteins .

Sensing and Imaging

Due to its ability to bind to saccharides, (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid can be used in the design of sensors for glucose or other biologically relevant sugars. This has applications in medical diagnostics and imaging .

Environmental Monitoring

Organoboron compounds can be utilized in environmental monitoring. They can be designed to react with specific pollutants, changing color or fluorescence in response to their presence, thus serving as indicators of environmental quality .

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with 1,2 and 1,3 cis-diols motifs of carbohydrates .

Mode of Action

(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid, like other boronic acids, forms fast and reversible covalent interactions with 1,2/1,3 cis-diols of carbohydrates, generally affording five-/six-membered cyclic boronic esters .

Biochemical Pathways

Boronic acids are often used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Boronic acids are known to interact with carbohydrates, which can have various effects depending on the specific context .

Action Environment

The stability of boronic acids can be influenced by factors such as ph and temperature .

Safety and Hazards

The safety information available for “(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Propiedades

IUPAC Name |

[3-(dimethylsulfamoyl)-4-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO5S/c1-11(2)17(14,15)9-6-7(10(12)13)4-5-8(9)16-3/h4-6,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZBEMZKWQBTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide](/img/structure/B1472903.png)

![1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole](/img/structure/B1472912.png)